molecular formula C6H4I2O B3255075 2,5-Diiodophenol CAS No. 24885-47-0

2,5-Diiodophenol

Cat. No.: B3255075
CAS No.: 24885-47-0
M. Wt: 345.9 g/mol
InChI Key: BPJGGVMYBHUGEC-UHFFFAOYSA-N
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Description

2,5-Diiodophenol is an organoiodide of phenol, characterized by the presence of two iodine atoms attached to the benzene ring at the 2 and 5 positions. This compound is part of the broader class of iodophenols, which are phenols containing one or more covalently bonded iodine atoms. The molecular formula of this compound is C6H4I2O, and it has a molecular weight of approximately 345.905 g/mol .

Preparation Methods

Synthetic Routes and Reaction Conditions: 2,5-Diiodophenol can be synthesized through the electrophilic halogenation of phenol. The process involves the reaction of phenol with iodine in the presence of an oxidizing agent such as hydrogen peroxide. The reaction typically occurs in an aqueous medium at room temperature. The general reaction scheme is as follows: [ \text{C}_6\text{H}_5\text{OH} + 2\text{I}_2 + \text{H}_2\text{O}_2 \rightarrow \text{C}_6\text{H}_3\text{I}_2\text{OH} + 2\text{HI} + \text{H}_2\text{O} ]

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 2,5-Diiodophenol undergoes various chemical reactions, including:

    Substitution Reactions: The iodine atoms can be substituted by other nucleophiles, such as hydroxyl or amino groups, under appropriate conditions.

    Oxidation Reactions: The phenolic group can be oxidized to form quinones or other oxidized derivatives.

    Reduction Reactions: The iodine atoms can be reduced to form deiodinated phenols.

Common Reagents and Conditions:

    Substitution: Reagents such as sodium hydroxide or ammonia in aqueous or alcoholic solutions.

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Reagents such as sodium borohydride or zinc in acidic conditions.

Major Products:

Scientific Research Applications

2,5-Diiodophenol has diverse applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Biology: Employed in studies involving enzyme inhibition and protein interactions due to its ability to form stable complexes with biological molecules.

    Medicine: Investigated for its potential use in radiopharmaceuticals for diagnostic imaging and cancer treatment.

    Industry: Utilized in the production of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 2,5-Diiodophenol involves its interaction with molecular targets such as enzymes and receptors. The iodine atoms enhance the compound’s ability to form strong hydrogen bonds and halogen bonds with target molecules, leading to inhibition or activation of specific biochemical pathways. The phenolic group can undergo redox reactions, contributing to its biological activity .

Comparison with Similar Compounds

  • 2-Iodophenol
  • 4-Iodophenol
  • 2,4-Diiodophenol
  • 2,6-Diiodophenol

Comparison: 2,5-Diiodophenol is unique due to the specific positioning of the iodine atoms, which influences its reactivity and interaction with other molecules. Compared to 2-Iodophenol and 4-Iodophenol, this compound exhibits different substitution patterns and steric effects, leading to distinct chemical and biological properties. The presence of two iodine atoms also enhances its potential as a radiopharmaceutical compared to monoiodinated phenols .

Properties

IUPAC Name

2,5-diiodophenol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H4I2O/c7-4-1-2-5(8)6(9)3-4/h1-3,9H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BPJGGVMYBHUGEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1I)O)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H4I2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501316572
Record name 2,5-Diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

345.90 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24885-47-0
Record name 2,5-Diiodophenol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24885-47-0
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,5-Diiodophenol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501316572
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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